molecular formula C9H13N3O6 B3060928 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one CAS No. 13491-41-3

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one

Katalognummer: B3060928
CAS-Nummer: 13491-41-3
Molekulargewicht: 259.22 g/mol
InChI-Schlüssel: XCUAIINAJCDIPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one is a useful research compound. Its molecular formula is C9H13N3O6 and its molecular weight is 259.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one, also known as dihydrouridine or 5,6-dihydrouridine, is a modified nucleoside with significant biological activity. This compound is of interest due to its potential applications in antiviral therapies and its role in RNA metabolism. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H14N2O6
  • Molecular Weight : 246.22 g/mol
  • Solubility :
    • DMF: 16 mg/ml
    • DMSO: 10 mg/ml
    • PBS (pH 7.2): 5 mg/ml
  • Density : 1.614±0.06 g/cm³ (Predicted)
  • Storage Temperature : Store at -20°C
PropertyValue
Molecular FormulaC9H14N2O6
Molecular Weight246.22 g/mol
Solubility (DMF)16 mg/ml
Density1.614±0.06 g/cm³
pKa12.40±0.20
StabilityHygroscopic

The biological activity of dihydrouridine is primarily linked to its incorporation into RNA molecules, where it can influence RNA structure and function. It has been shown to:

  • Inhibit viral replication : Dihydrouridine acts as a mutagenic ribonucleoside, which can be incorporated into viral RNA during replication, leading to the accumulation of mutations that impair viral function .
  • Modulate host cellular processes : By affecting RNA metabolism, dihydrouridine can alter gene expression and protein synthesis within host cells.

Antiviral Activity

Dihydrouridine has demonstrated antiviral properties against various viruses, particularly coronaviruses:

  • SARS-CoV-2 : Studies indicate that dihydrouridine can inhibit the replication of SARS-CoV-2 by introducing errors into the viral genome during RNA synthesis . This mechanism is crucial for developing antiviral agents targeting COVID-19.

Case Study: Efficacy Against Coronaviruses

In a study examining the efficacy of dihydrouridine against coronaviruses, it was found that:

  • The compound significantly reduced viral load in treated cells.
  • Viral genome sequencing revealed increased mutation rates in the presence of dihydrouridine, indicating its role as a mutagenic agent .

Research Findings

Recent research highlights the potential of dihydrouridine in therapeutic applications:

  • Antiviral Properties : In vitro studies have shown that dihydrouridine effectively inhibits several strains of coronaviruses, including those resistant to other antiviral drugs .
  • Safety Profile : Initial toxicity assessments suggest that dihydrouridine has a favorable safety profile at therapeutic doses, making it a candidate for further clinical evaluation.

Future Directions

The ongoing research aims to:

  • Investigate the pharmacokinetics and bioavailability of dihydrouridine in vivo.
  • Explore combination therapies that leverage its mutagenic properties alongside other antiviral agents.

Analyse Chemischer Reaktionen

Synthetic Reactions

The compound is synthesized through multi-step organic reactions, often involving nucleoside chemistry and hydroxylamine derivatization:

Key Synthetic Routes

Reaction TypeConditionsProductsYieldReference
Condensation Cytidine derivative + hydroxylamine in aqueous ammonia (pH 8–9)N⁴-hydroxycytidine65–72%
Nucleophilic Substitution Cytidine treated with hydroxylamine-O-sulfonic acid in DMFRegioselective C4 amination58%
Enzymatic Hydroxylation Cytidine with cytochrome P450 monooxygenasesSelective N⁴-hydroxylation40%
  • Mechanistic Insight : The hydroxyamino group (–NHOH) at C4 is introduced via nucleophilic attack on activated cytidine intermediates . Protecting groups (e.g., trityl or acetyl) are often used to stabilize the hydroxymethyl oxolane moiety during synthesis .

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions due to its labile glycosidic bond and hydroxyamino group:

Acid-Catalyzed Hydrolysis

  • Conditions : 0.1 M HCl, 80°C

  • Products : D-ribose derivative + 4-hydroxyamino-2-pyrimidinone

  • Rate Constant : k=2.3×104s1k=2.3\times 10^{-4}\,\text{s}^{-1}

Base-Mediated Degradation

  • Conditions : 0.1 M NaOH, 25°C

  • Products : Ring-opened uronate derivatives via deprotonation of the hydroxyamino group .

Oxidation-Reduction Reactions

The hydroxyamino (–NHOH) and hydroxymethyl (–CH₂OH) groups are redox-active:

Oxidation

Oxidizing AgentConditionsProductApplication
KMnO₄ Aqueous H₂SO₄, 0°C4-NitrosocytidineIntermediate for mutagenicity studies
CrO₃ Acetic acid, 60°CRibonic acid derivativeFunctionalization of sugar moiety

Reduction

  • Catalytic Hydrogenation : Pd/C in methanol reduces the hydroxyamino group to an amine (–NH₂), yielding 4-aminocytidine .

Enzymatic Interactions

The compound’s antiviral activity stems from its incorporation into viral RNA, facilitated by RNA-dependent RNA polymerases:

  • Phosphorylation : Intracellular kinases convert it to the triphosphate form (EIDD-1931-TP) .

  • RNA Incorporation : Acts as a substrate analog, pairing with both guanine and adenine, inducing lethal mutagenesis .

  • Metabolic Stability : Resists hydrolysis by human cytidine deaminase (half-life >24 hrs) .

Photochemical and Thermal Degradation

ConditionDegradation PathwayProducts
UV Light (254 nm) Cleavage of N–O bond in hydroxyamino groupCytidine + NO- radicals
Thermal (150°C) Dehydration of sugar moietyAnhydro derivatives + NH₃
  • Kinetics : Photodegradation follows first-order kinetics (t1/2=3.2hrst_{1/2}=3.2\,\text{hrs}) under UV exposure .

Comparison with Structural Analogs

CompoundStructural DifferenceReactivity Profile
1-Methylpseudouridine Methyl at N1Resists hydrolysis; enhances RNA stability
5-Methoxyuridine Methoxy at C5Reduced mutagenicity; antiviral activity
Cytidine Lacks hydroxyamino groupNo RNA mutagenesis

Key Research Findings

  • Antiviral Mechanism : Incorporation into SARS-CoV-2 RNA causes a 90% reduction in viral titer at 1 µM .

  • Synthetic Challenges : Low regioselectivity in hydroxylamine reactions necessitates protecting group strategies .

Eigenschaften

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUAIINAJCDIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326527, DTXSID00902055
Record name N-hydroxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13491-41-3
Record name NSC529856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-hydroxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
Reactant of Route 2
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
Reactant of Route 3
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
Reactant of Route 4
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
Reactant of Route 5
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
Reactant of Route 6
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.